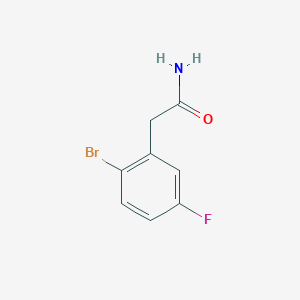

2-(2-Bromo-5-fluorophenyl)acetamide

Description

2-(2-Bromo-5-fluorophenyl)acetamide is a bromoacetamide derivative characterized by a phenyl ring substituted with bromine (Br) at the 2-position and fluorine (F) at the 5-position, linked to an acetamide group. This compound is synthesized via nucleophilic substitution reactions, as demonstrated in the preparation of bromoacetamide intermediates (e.g., compound 14 in ). Its structural features, particularly the electron-withdrawing halogen substituents, influence both its physicochemical properties and biological interactions. Additionally, crystallographic analyses reveal that halogen substituents (Br and F) mediate intermolecular interactions such as C–F⋯O and C–H⋯O, which stabilize crystal packing and may affect bioavailability.

Properties

IUPAC Name |

2-(2-bromo-5-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYWIJLJYUTKGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-fluorophenyl)acetamide typically involves the bromination and fluorination of phenylacetamide. One common method includes the following steps:

Bromination: The phenylacetamide is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Fluorination: The brominated intermediate is then fluorinated using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Bromo-5-fluorophenyl)acetamide may involve large-scale bromination and fluorination processes. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-fluorophenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

Overview

2-(2-Bromo-5-fluorophenyl)acetamide, also known as N-(2-bromo-5-fluorophenyl)acetamide, is an organic compound with the molecular formula C8H7BrFNO. This compound is notable for its potential applications across various scientific fields, including chemistry, biology, and medicine. Its unique halogenated structure allows it to serve as a versatile building block in organic synthesis and a candidate for biological activity studies.

Chemical Synthesis Applications

2-(2-Bromo-5-fluorophenyl)acetamide is primarily used as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as:

- Substitution Reactions : The bromine and fluorine atoms can be replaced with other functional groups, allowing for the creation of diverse derivatives.

- Reduction Reactions : This compound can be reduced to form corresponding amines or other reduced derivatives.

- Oxidation Reactions : Under oxidative conditions, it can yield different oxidized products.

These reactions facilitate the development of new compounds that may possess unique properties or activities, making 2-(2-Bromo-5-fluorophenyl)acetamide an essential intermediate in organic synthesis .

Biological Research Applications

Recent studies have explored the biological activities of 2-(2-Bromo-5-fluorophenyl)acetamide, particularly its potential as an antimicrobial and anticancer agent . Key findings include:

- Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including lung cancer (A549) and cervical cancer (HeLa) cells. The mechanism of action appears to involve apoptosis induction via caspase activation pathways .

- Antimicrobial Properties : The compound has been evaluated for its ability to inhibit microbial growth, suggesting potential use in developing new antimicrobial agents .

Pharmaceutical Applications

Due to its structural characteristics, 2-(2-Bromo-5-fluorophenyl)acetamide is being investigated as a pharmaceutical intermediate . Its derivatives may lead to the discovery of new drugs targeting specific diseases, particularly in oncology and infectious disease management. The compound's halogen substituents can enhance its binding affinity to biological targets, which is crucial for drug design .

Industrial Applications

In industrial settings, 2-(2-Bromo-5-fluorophenyl)acetamide is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various chemical processes, including the development of agrochemicals and polymer additives .

Case Studies and Research Findings

Several studies highlight the efficacy and potential applications of 2-(2-Bromo-5-fluorophenyl)acetamide:

Case Study 1: Anticancer Properties

A study demonstrated that compounds derived from 2-(2-Bromo-5-fluorophenyl)acetamide exhibited significant cytotoxicity against A549 and HeLa cells. The observed effects were attributed to the induction of apoptosis through mitochondrial pathways, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Research has shown that derivatives of this compound possess antimicrobial properties against various pathogens. These findings support its potential use in developing new antimicrobial therapies .

Summary Table of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Versatile reactivity in substitution |

| Biological Research | Anticancer and antimicrobial studies | Cytotoxicity against cancer cell lines |

| Pharmaceutical | Intermediate for drug development | Potential for targeted drug design |

| Industrial | Production of specialty chemicals | Use in agrochemicals and polymers |

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-fluorophenyl)acetamide involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

The biological and chemical behavior of acetamide derivatives is highly dependent on substituent identity and position. A comparative analysis is provided in Table 1:

Key Observations:

- Halogen vs. Methoxy Substituents: Bromine and fluorine enhance electron-withdrawing effects, promoting stronger intermolecular interactions (e.g., halogen bonding) compared to methoxy groups, which rely on H-bonding.

- Anti-HIV Potential: Bromophenyl and nitrophenyl substitutions in acetamides exhibit higher Fukui reactivity indices, favoring nucleophilic attacks on biological targets like tyrosine. The dual Br/F substitution in 2-(2-Bromo-5-fluorophenyl)acetamide may synergistically improve binding affinity compared to mono-halogenated analogs.

- Synthetic Accessibility: Bromoacetamides with para-substituents (e.g., 4-bromophenyl) are synthesized more readily than ortho-substituted derivatives due to steric hindrance in the latter.

Crystallographic and Stability Profiles

Crystal structures of thiochromene derivatives containing 2-(2-bromo-5-fluorophenyl) groups reveal near-perpendicular orientations between the phenyl and heterocyclic planes, stabilized by C–F⋯O and π⋯π interactions. In contrast, acetamides with bulkier substituents (e.g., trifluoromethylbenzothiazole in ) exhibit less predictable packing due to steric effects. The compact size of fluorine also reduces steric clashes, enhancing crystallinity compared to larger substituents like nitro groups.

Biological Activity

2-(2-Bromo-5-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula for 2-(2-Bromo-5-fluorophenyl)acetamide is C9H8BrFNO, with a molecular weight of approximately 244.07 g/mol. The presence of bromine and fluorine substituents on the phenyl ring significantly influences its biological properties.

The mechanism of action for 2-(2-Bromo-5-fluorophenyl)acetamide involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. This compound has been studied for its ability to inhibit certain enzymes and interact with cellular pathways that are critical in disease processes, particularly in cancer and microbial infections.

Antimicrobial Activity

Research indicates that 2-(2-Bromo-5-fluorophenyl)acetamide exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a strong correlation between the presence of electron-withdrawing groups like fluorine and increased antimicrobial potency .

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(2-Bromo-5-fluorophenyl)acetamide | E. coli | 32 µg/mL |

| 2-(2-Bromo-5-fluorophenyl)acetamide | Staphylococcus aureus | 16 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound possesses antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. The compound's IC50 values indicate potent activity, with some derivatives showing comparable efficacy to established chemotherapeutics .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 2-(2-Bromo-5-fluorophenyl)acetamide | MCF-7 | 50 nM |

| 2-(2-Bromo-5-fluorophenyl)acetamide | MDA-MB-231 | 45 nM |

Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of electron-withdrawing groups such as bromine and fluorine enhances the biological activity of aryl acetamides. Compounds with these substituents demonstrated improved potency against both microbial and cancerous cells compared to their analogs lacking such groups .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of aryl acetamides, including 2-(2-Bromo-5-fluorophenyl)acetamide, and evaluated their antimicrobial properties against E. coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibition at low concentrations, suggesting its potential as a lead compound for further development in antimicrobial therapies .

Case Study 2: Cancer Cell Line Studies

In another investigation focusing on breast cancer treatment, researchers tested various derivatives of aryl acetamides for their antiproliferative effects on MCF-7 cells. The findings revealed that 2-(2-Bromo-5-fluorophenyl)acetamide effectively inhibited cell growth, leading to apoptosis through disruption of microtubule dynamics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Bromo-5-fluorophenyl)acetamide, and how can reaction conditions be optimized to improve yield?

- Methodology : The compound can be synthesized via bromination and subsequent acetylation of fluorophenyl precursors. For example, 2-Bromo-5-fluorophenol (CAS 147460-41-1) is a key intermediate; its bromine and fluorine substituents enhance electrophilic reactivity for acetamide formation . Optimization involves controlling reaction temperature (e.g., 0–6°C storage to stabilize intermediates ) and using anhydrous solvents to minimize hydrolysis. Yield improvements may require stoichiometric adjustments of acetylating agents (e.g., acetic anhydride) and monitoring via TLC/HPLC.

Q. How can researchers validate the purity of 2-(2-Bromo-5-fluorophenyl)acetamide, and what analytical techniques are critical for characterization?

- Methodology :

- Purity validation : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). Compare retention times against standards.

- Structural confirmation :

- NMR : H and C NMR to confirm acetamide linkage and aromatic substitution patterns. For example, the fluorine atom at the 5-position causes distinct splitting in F NMR .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., expected m/z for C₈H₇BrFNO: ~238–240).

Q. What are the stability profiles of 2-(2-Bromo-5-fluorophenyl)acetamide under varying storage conditions?

- Methodology : Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH). Monitor degradation via HPLC and FTIR. Evidence suggests brominated aryl acetamides degrade via hydrolysis under high humidity; thus, storage at 0–6°C in desiccated environments is advised .

Advanced Research Questions

Q. How does the electronic environment of 2-(2-Bromo-5-fluorophenyl)acetamide influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The bromine atom serves as a leaving group in Pd-catalyzed couplings. Fluorine’s electron-withdrawing effect activates the aryl ring for oxidative addition. To test reactivity:

- Use DFT calculations to map electron density (e.g., Fukui indices) at the bromine site .

- Compare reaction rates with non-fluorinated analogs (e.g., 2-Bromo-4′-fluoroacetophenone , CAS 403-29-2) to isolate fluorine’s electronic contributions .

Q. What strategies resolve contradictions in reported melting points or spectral data for 2-(2-Bromo-5-fluorophenyl)acetamide?

- Methodology :

- Reproducibility checks : Synthesize the compound using literature protocols and compare physical properties (e.g., mp 42–44°C for related bromo-fluorophenols vs. deviations due to polymorphic forms).

- Advanced crystallography : Single-crystal X-ray diffraction to confirm molecular packing and detect impurities affecting thermal properties.

Q. How can computational modeling predict the biological activity of 2-(2-Bromo-5-fluorophenyl)acetamide derivatives in medicinal chemistry?

- Methodology :

- Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). The acetamide moiety may hydrogen-bond to active sites.

- QSAR models : Correlate substituent effects (e.g., bromine’s steric bulk) with bioactivity data from analogs like N-(2-Bromo-4-fluorophenyl)acetamide (CAS 1009-22-9) .

Q. What role does 2-(2-Bromo-5-fluorophenyl)acetamide play in studying indoor surface chemistry interactions (e.g., adsorption on polymers)?

- Methodology : Apply microspectroscopic techniques (e.g., ToF-SIMS or AFM-IR) to track adsorption on materials like PVC or polycarbonate. Fluorine’s electronegativity may enhance surface binding, relevant to indoor air quality studies .

Key Research Challenges

- Synthetic bottlenecks : Bromine’s sensitivity to light/heat necessitates inert-atmosphere reactions.

- Data discrepancies : Variability in melting points may stem from polymorphic forms or trace solvents.

- Computational limitations : Accurate modeling of fluorine’s inductive effects requires high-level basis sets (e.g., B3LYP/6-311+G(d,p)) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.